ethyl 3-(1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
This compound features a thieno[2,3-c]pyridine core substituted at position 3 with a 1,3-benzothiazole moiety and at position 2 with a thiophene-2-amido group. The benzothiazole and thiophene groups contribute to π-π stacking and hydrogen-bonding interactions, which may enhance binding affinity in biological systems or modulate crystallinity .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c1-2-28-22(27)25-10-9-13-17(12-25)31-21(24-19(26)16-8-5-11-29-16)18(13)20-23-14-6-3-4-7-15(14)30-20/h3-8,11H,2,9-10,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUPCCDOQGTAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique combination of moieties: benzothiazole, thiophene, and thienopyridine. Its synthesis typically involves multi-step organic reactions:
- Formation of the Benzothiazole Moiety : Achieved through cyclization reactions involving o-aminothiophenol.
- Construction of the Thienopyridine Core : Involves condensation reactions between pyridine derivatives and thiophene precursors.
- Amido Group Introduction : The thiophene amido group is introduced via acylation reactions.
- Esterification : Final esterification with ethanol under acidic conditions completes the synthesis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that benzothiazole derivatives possess potent antibacterial effects against various pathogens including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values for related compounds suggest effectiveness comparable to established antibiotics like vancomycin .
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- In Vitro Cytotoxicity : Similar thienopyridine derivatives have demonstrated cytotoxic effects against human cancer cell lines in assays measuring antiproliferative potency .
- Mechanism of Action : The compound may interact with specific molecular targets involved in cell signaling pathways or gene expression regulation .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity involved in cellular signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contain benzothiazole moiety | Antibacterial and antifungal properties |
| Thienopyridine Derivatives | Incorporate thienopyridine structure | Anticancer activity against various cell lines |
| Dioxine-containing Compounds | Unique electronic properties | Potentially enhanced bioactivity |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study highlighted the synthesis of benzothiazole-based anti-tubercular compounds showing promising in vitro activity .
- Another investigation reported on thieno[2,3-f] derivatives displaying significant antibacterial and antifungal properties .
- Research on thiourea derivatives indicated strong activity against both drug-sensitive and drug-resistant bacterial strains .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including ethyl 3-(1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate, as effective antimicrobial agents. These compounds have been shown to possess significant inhibitory effects against various strains of bacteria and fungi.
Case Study: Tuberculosis Inhibition
A review on benzothiazole-based compounds demonstrated that derivatives similar to this compound exhibited potent activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could outperform standard reference drugs in certain instances .
Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| TCA1 | 250 | 98 |
| Derivative A | 100 | 99 |
| Derivative B | 200 | 95 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms.
Neurological Applications
This compound has been explored for its potential role as a histamine receptor ligand. The modulation of histamine receptors is crucial for treating neurological disorders such as Alzheimer's disease and schizophrenia.
Clinical Implications
Research suggests that compounds affecting the histamine-3 receptor can enhance cognitive functions and memory processes. This opens avenues for developing therapeutic agents targeting cognitive decline associated with neurodegenerative diseases .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structural features enable participation in diverse reactions:
a. Amide Group Reactivity
-
Substitution : The thiophene-2-amido group can undergo nucleophilic substitution or amidation with amines or hydrazines .
-
Hydrolysis : Conversion to a carboxylic acid under acidic/basic conditions, altering solubility and biological activity.
b. Ester Group Reactivity
-
Saponification : Hydrolysis of the ethyl ester to form the corresponding carboxylic acid, a common step in drug modification.
-
Amidation : Reaction with amines to form amide derivatives, enhancing lipophilicity.
c. Thieno[2,3-c]pyridine Core
-
Electrophilic Aromatic Substitution : Potential reactivity at aromatic positions due to electron-deficient rings.
-
Cyclization Reactions : Participation in ring-forming reactions with other heterocycles (e.g., pyrazolopyrimidines) .
Reaction Conditions
Optimization of reaction conditions is critical for yield and purity:
-
Solvents : DMF or dichloromethane under reflux facilitate cyclocondensation and amidation .
-
Catalysts : POCl₃ and pyridine enhance reaction rates in malonic acid-based cyclizations .
-
Temperature : Microwave irradiation reduces reaction times in some cases .
| Reaction | Solvent | Catalyst | Temperature |
|---|---|---|---|
| Cyclocondensation | DMF, CH₂Cl₂ | POCl₃, pyridine | Reflux |
| Amidation | Glacial acetic acid | None | Room temperature |
Biological Implications
While direct data on this compound is limited, related thieno[2,3-c]pyridine derivatives show:
-
Antimicrobial activity : Likely due to interactions with microbial enzymes via amide and ester groups .
-
Anticancer potential : Binding to DNA or protein targets through π-π stacking and hydrogen bonding.
-
Enzyme inhibition : Possible modulation of kinase or protease activity via functional group interactions.
Comparison with Similar Compounds
Thieno[2,3-c]Pyridine Derivatives
- Methyl 2-(1,3-Benzothiazole-2-amido)-3-Carbamoyl Analog (CAS 886951-02-6): Structural Differences: Replaces the ethyl ester with a methyl ester and substitutes the benzothiazol-2-yl group at position 3 with a carbamoyl (-CONH₂) group. The methyl ester may lower metabolic stability due to faster hydrolysis . Applications: Likely optimized for solubility in aqueous environments, contrasting with the target compound’s lipophilic design.
- Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate: Structural Differences: Contains a Boc-protected amine at position 2 and lacks the benzothiazole/thiophene substituents. Implications: The Boc group enhances stability during synthesis but requires deprotection for functionalization. Reduced aromaticity may limit π-stacking interactions critical for bioactivity .
Thiazolo[3,2-a]Pyrimidine Derivatives
- Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate: Structural Differences: Replaces the thieno[2,3-c]pyridine core with a thiazolo[3,2-a]pyrimidine system. The trimethoxybenzylidene group introduces steric bulk. Implications: The rigid pyrimidine core may reduce conformational flexibility, affecting binding to dynamic targets.
- Ethyl 5-Phenyl-2,3-Dioxo-2-(Substituted Phenyl Hydrazono)-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate: Structural Differences: Features a hydrazono group at position 2 and a dioxo moiety at positions 2/3. Implications: The hydrazono group enables chelation with metal ions, suggesting applications in catalysis or metalloprotein inhibition. The dioxo system increases acidity, influencing solubility and tautomerism .
Benzothiazole-Containing Compounds
- (R)-1-(3-((5-((2-Chloro-6-Methylphenyl)Carbamoyl)Thiazol-2-yl)Amino)Benzoyl)Pyrrolidine-3-Carboxylic Acid (2h): Structural Differences: Integrates a thiazole-carbamoyl group linked to a chlorophenyl moiety and a pyrrolidine-carboxylic acid. Implications: The carboxylic acid enhances water solubility, while the chlorophenyl group may improve target specificity in enzyme inhibition (e.g., kinase targets) .
- 2-(2-Hydroxy-Phenyl)-3-(6-R-Benzothiazol-2-yl)-2,3-Dihydro-[1,3]Oxazepine-4,7-Dione: Structural Differences: Combines benzothiazole with an oxazepine-dione system. The hydroxyl group facilitates hydrogen bonding, useful in crystal engineering .
Tetrahydropyrimidine Carboxylates
- Ethyl 4-(4-((2-Bromoethoxy)Carbonyl)Phenyl)-2-Substituted-6-Substituted Phenyl-Tetrahydropyrimidine-5-Carboxylate (5a-5z) :
- Structural Differences : Features a tetrahydropyrimidine core with bromoethoxy and phenyl substituents.
- Implications : The bromoethoxy group serves as a leaving group, enabling further functionalization (e.g., nucleophilic substitutions). The saturated core reduces aromatic interactions, favoring aliphatic environments .
Key Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
